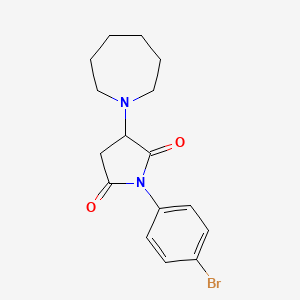

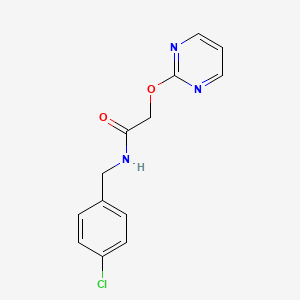

3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

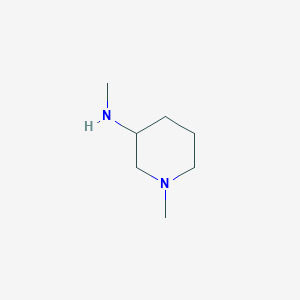

3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione, also known as ABP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. ABP is a cyclic urea derivative that is structurally similar to other pyrrolidine-based compounds.

Applications De Recherche Scientifique

Dichotomy in Ring Opening Reactions

Research demonstrates the compound's involvement in ring-opening reactions. For instance, the reaction of cyclic secondary amines with certain dioxane-diones under specific conditions can lead to the formation of cyclopentenyl derivatives. These derivatives are of interest due to their potential applications in synthesizing complex molecular structures (Šafár̆ et al., 2000).

Hydrogen-Bonding Patterns

The compound exhibits intriguing hydrogen-bonding patterns when analyzed in crystal structures. Studies of enaminones, including azepan-2-ylidene derivatives, highlight the significance of bifurcated intra- and intermolecular hydrogen bonds in stabilizing crystal structures. These insights can guide the design of materials with desired physical properties (Balderson et al., 2007).

Anticonvulsant Activity

Certain N-Mannich bases derived from the compound have shown promise in anticonvulsant activity, presenting a potential for the development of new therapeutic agents. The effectiveness of these derivatives in animal models suggests their utility in further pharmacological research (Obniska et al., 2012).

Novel Syntheses

The compound's derivatives have been synthesized through various innovative methods, leading to new molecules with potential applications in medicinal chemistry and material science. For example, pyrroloazepinoindole derivatives have been created via condensation reactions, expanding the chemical repertoire available for further study (Mahboobi et al., 2000).

Luminescent Polymers

The inclusion of pyrrolidine-2,5-dione units in polymer chains has led to the synthesis of deeply colored polymers with unique optical properties. These materials are of interest for applications in organic electronics and photonics, showcasing the compound's versatility beyond small molecule chemistry (Welterlich et al., 2012).

Antibacterial and Antifungal Studies

Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, with some compounds showing promising activities comparable to established drugs (Haddad et al., 2015).

Propriétés

IUPAC Name |

3-(azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,14H,1-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQFMZBTOYFBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2807294.png)

![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)

![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)